1,2-ジメチル-13C2-ベンゼン

説明

Synthesis Analysis

1,2-Dimethyl-13C2-benzene's synthesis involves specific reactions where precursors are combined under controlled conditions to introduce the ^13C isotopes into the benzene ring. Research into similar compounds provides insight into potential methods for synthesizing substituted benzene derivatives, including reactions with specific reagents under conditions that might be adapted for synthesizing 1,2-Dimethyl-13C2-benzene (Kitamura et al., 2013).

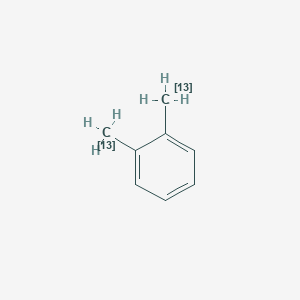

Molecular Structure Analysis

The molecular structure of compounds related to 1,2-Dimethyl-13C2-benzene, such as various dimethylbenzene derivatives, has been analyzed using techniques like X-ray diffraction, which provides detailed information on the arrangement of atoms within the molecule. These studies help in understanding the geometric configuration, bond lengths, and angles, essential for comprehending the molecular structure of 1,2-Dimethyl-13C2-benzene and its electronic properties (Goralski et al., 1981).

Chemical Reactions and Properties

Research on similar benzene derivatives shows various chemical reactions, including electrophilic substitutions, which could be applicable to 1,2-Dimethyl-13C2-benzene. These reactions are crucial for further chemical modifications and the synthesis of more complex compounds (Dam et al., 1999).

Physical Properties Analysis

The physical properties of 1,2-Dimethyl-13C2-benzene, such as boiling point, melting point, and solubility, are essential for its handling and application in various scientific experiments. Studies on similar compounds provide insights into methods for determining these properties, contributing to a comprehensive understanding of 1,2-Dimethyl-13C2-benzene (Atria et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and conditions, are critical for the utilization of 1,2-Dimethyl-13C2-benzene in synthetic chemistry and materials science. Investigations into the reactivity of similar compounds under various conditions can offer valuable guidelines for the chemical manipulation of 1,2-Dimethyl-13C2-benzene (Doyle et al., 1995).

科学的研究の応用

金属有機構造体(MOF)の合成

1,2-ジメチル-13C2-ベンゼンは、金属有機構造体(MOF)の合成に使用できます。MOFは、金属イオンまたはクラスターが有機配位子に配位した結晶性化合物です。 MOFは、その高い多孔性と大きな表面積で知られており、さまざまな用途で役立ちます .

二酸化炭素(CO2)回収

1,2-ジメチル-13C2-ベンゼンを用いて合成されたMOFは、優れたCO2吸着能力を示しています。 これは、温室効果ガスの排出量削減のための重要な技術である炭素回収・貯留の用途に適しています .

ガス分離

MOFの高い多孔性は、ガスの選択的吸着も可能にします。 この特性は、CO2を窒素から分離するなどのガス分離プロセスで利用できます .

化学工業

1,2-ジメチル-13C2-ベンゼンは、化学工業でさまざまな化学品の製造に使用されます。 他の化合物の合成における出発物質として使用できます .

熱力学的考察

1,2-ジメチル-13C2-ベンゼンの熱力学的性質は、さまざまな条件下での挙動をより深く理解するために研究できます。 この情報は、材料科学、化学工学、物理化学など、さまざまな分野で役立ちます .

作用機序

Safety and Hazards

“1,2-Dimethyl-13C2-benzene” is classified as a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It is harmful in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .

特性

IUPAC Name |

1,2-di((113C)methyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNGGLPUBDAKN-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CC=C1[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480402 | |

| Record name | 1,2-Dimethyl-13C2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116599-62-3 | |

| Record name | 1,2-Dimethyl-13C2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116599-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)

![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)